
Methyl 2-(2-hydroxyphenyl)acetate
Overview
Description
Methyl 2-(2-hydroxyphenyl)acetate: is an organic compound with the molecular formula C9H10O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(2-hydroxyphenyl)acetate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the esterification reaction while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products:
Oxidation: Formation of 2-hydroxyphenylacetic acid derivatives.
Reduction: Formation of 2-(2-hydroxyphenyl)ethanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-(2-hydroxyphenyl)acetate has been identified as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a critical role in the production of azoxystrobin, a fungicide used in agriculture to combat fungal diseases in crops. The synthesis pathway involves several steps where this compound reacts with other reagents to form the final product .
Case Study: Synthesis of Azoxystrobin
- Starting Material : this compound
- Reagents : 4,6-dichloropyrimidine and salicylonitrile
- Process : The compound undergoes multiple reactions including formylation and etherification to yield azoxystrobin.
- Yield : High yields reported due to optimized reaction conditions .
Organic Synthesis
The compound is utilized as a building block in organic synthesis for creating more complex molecules. Its ability to undergo various chemical transformations makes it suitable for synthesizing derivatives that have potential biological activity.
Example Reactions:
- Methylation Reactions : this compound can be methylated using diazomethane, yielding derivatives with enhanced properties for further applications in medicinal chemistry .
- Photoremovable Protecting Groups : Research has indicated that the 2-hydroxyphenacyl moiety can function as a photoremovable protecting group for carboxylates and sulfonates, demonstrating its utility in synthetic organic chemistry .
Food Industry Applications
In the food industry, this compound serves as a flavoring agent. It is particularly used in baked goods and confectionery products due to its pleasant aroma and taste profile. The compound's safety profile under regulated use has allowed its incorporation into food products without adverse effects .
Analytical Applications
This compound is also employed in analytical chemistry for its ability to act as a standard or reference compound in various analytical techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) .
Application Area | Specific Use | Notes |
---|---|---|
Pharmaceuticals | Intermediate for azoxystrobin | Key role in agricultural fungicides |
Organic Synthesis | Building block for complex molecules | Used in methylation and other reactions |
Food Industry | Flavoring agent for baked goods | Safe for consumption under regulated limits |
Analytical Chemistry | Reference compound in HPLC/LC-MS | Useful for quantification and analysis |
Mechanism of Action
The mechanism of action of methyl 2-(2-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in inflammatory processes, leading to anti-inflammatory effects. The hydroxyl group and ester moiety play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Methyl 2-hydroxybenzoate:
Methyl 2-hydroxyphenylpropionate: Similar structure with a propionic acid moiety instead of acetic acid.
Uniqueness: Methyl 2-(2-hydroxyphenyl)acetate is unique due to its specific ester and hydroxyl group arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .
Biological Activity
Methyl 2-(2-hydroxyphenyl)acetate, also known as methyl salicylate, is an organic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on a comprehensive review of available literature.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of 166.18 g/mol. The compound can be synthesized through various methods, including methylation reactions using diazomethane, which has been reported to yield high purity and efficiency .
Anti-inflammatory Activity
This compound and its derivatives have been investigated for their anti-inflammatory properties. A study demonstrated that certain derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with a preference for COX-2, which is crucial for the development of anti-inflammatory drugs .
Table 1: Inhibition of COX Enzymes by this compound Derivatives
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
This compound | 3.4 | 72.5 |
Compound 3c | Not tested | Significant |
Compound 3i | Not tested | Significant |
The results indicate that this compound could serve as a lead compound in developing selective COX-2 inhibitors, potentially reducing gastrointestinal side effects associated with traditional NSAIDs.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. It was found to exhibit significant radical scavenging activity in various assays, including DPPH and FRAP assays. This suggests its potential role in mitigating oxidative stress-related diseases .
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against several bacterial strains. However, its efficacy varies significantly depending on the structure of the substituents on the aromatic ring. Some derivatives showed enhanced activity against Gram-positive bacteria while exhibiting limited effects against Gram-negative strains .
Case Studies
- Case Study on Anti-inflammatory Effects : A systematic evaluation of various derivatives of this compound demonstrated that modifications at specific positions on the aromatic ring could enhance anti-inflammatory activity while maintaining selectivity for COX-2 .
- Antioxidant Efficacy : In a comparative study assessing the antioxidant capacity of various phenolic compounds, this compound was shown to outperform several common antioxidants, indicating its potential application in food preservation and pharmaceutical formulations .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(2-hydroxyphenyl)acetate, and how can reaction conditions be optimized?
Answer: this compound is typically synthesized via esterification of 2-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or HCl). Key optimization parameters include:
- Temperature : Reflux conditions (~70–80°C) improve reaction efficiency .
- Solvent Choice : Anhydrous solvents (e.g., dichloromethane) minimize side reactions .
- Catalyst Loading : 5–10 mol% acid catalyst yields >85% purity .
Table 1: Synthetic Routes and Conditions
Method | Catalyst | Solvent | Yield (%) | Reference |
---|---|---|---|---|
Acid-catalyzed esterification | H₂SO₄ | Methanol | 88 | |
Microwave-assisted | HCl | DCM | 92 | |
Flow microreactor | Amberlyst-15 | Toluene | 95 |
Q. How is the crystal structure of this compound determined, and what challenges arise in refinement?
Answer: X-ray crystallography is the primary method, with SHELXL used for refinement . Challenges include:
- Disordered Hydrogen Atoms : The hydroxyl group may exhibit positional disorder, requiring occupancy ratio refinement (e.g., 0.53:0.47) .
- Hydrogen Bonding : Intramolecular O–H···N bonds complicate packing analysis .
- Validation : Cross-validate with NMR (¹H/¹³C) and mass spectrometry to confirm molecular geometry .
Q. What safety protocols should be followed when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .
- Waste Disposal : Segregate organic waste and consult environmental safety guidelines .
Advanced Research Questions
Q. How do electron-withdrawing substituents influence the reactivity of this compound in nucleophilic reactions?
Answer: Electron-withdrawing groups (e.g., –CN) enhance electrophilicity at the ester carbonyl:
- Mechanism : The cyano group stabilizes transition states via resonance, accelerating nucleophilic attack (e.g., SN2 reactions) .
- Kinetics : Rate constants increase by 2–3× compared to unsubstituted analogs .
- Substituent Effects : Para-substituents (e.g., –CF₃) further polarize the carbonyl, improving reactivity in peptide coupling .
Q. What methodologies are used to study the interaction of this compound with biological targets?
Answer:
- Enzyme Assays : Monitor inhibition via UV-Vis spectroscopy (e.g., tyrosinase activity at λ = 280 nm) .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled competitors) quantify affinity .
- Drug Delivery : Encapsulate in liposomes and track cellular uptake via fluorescence microscopy .
Q. How can researchers resolve contradictions in spectroscopic and crystallographic data for derivatives?
Answer:
- Multi-Technique Validation : Compare NMR (for solution-state conformation) and X-ray data (solid-state structure) .
- DFT Calculations : Simulate spectra (e.g., IR, NMR) to identify discrepancies arising from dynamic effects .
- Refinement Tools : Use SHELXL’s TWIN and HKLF5 commands to model disordered regions .
Q. What analytical approaches are employed to investigate polymorphism in this compound?
Answer:
- DSC/TGA : Identify melting points and thermal stability of polymorphs .
- PXRD : Compare diffraction patterns to distinguish crystalline forms .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., π–π stacking, hydrogen bonds) driving polymorphism .
Table 2: Key Analytical Techniques
Properties
IUPAC Name |
methyl 2-(2-hydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBSGGBDFJUSIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176989 | |
Record name | Methyl (2-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22446-37-3 | |
Record name | Methyl (2-hydroxyphenyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22446-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2-hydroxyphenyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022446373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (2-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (2-hydroxyphenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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